molecular formula C21H25NO3 B5821026 3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide

3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide

Cat. No. B5821026
M. Wt: 339.4 g/mol
InChI Key: GNXBUSNTBCDCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, commonly known as "DMPEA" is a chemical compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin receptor and has been studied for its potential therapeutic applications in various scientific research fields.

Mechanism of Action

DMPEA acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to a cascade of intracellular signaling pathways that result in various biochemical and physiological effects.
Biochemical and Physiological Effects
DMPEA has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. DMPEA has also been shown to increase the activity of various brain regions such as the prefrontal cortex and the hippocampus. It has been suggested that DMPEA may have potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages as a tool in neuroscience research. It is a potent and selective agonist of the serotonin receptor, making it a valuable tool to study the receptor's role in various physiological and pathological conditions. DMPEA is also relatively easy to synthesize and purify, making it accessible to researchers. However, DMPEA has several limitations as well. It is a potent psychoactive compound and can have significant effects on behavior and cognition, making it challenging to interpret the results of experiments. DMPEA is also relatively unstable and can degrade quickly, making it challenging to store and transport.

Future Directions

There are several future directions for the study of DMPEA. One potential direction is to study its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. Another potential direction is to study its effects on other neurotransmitter systems and brain regions to gain a better understanding of its mechanism of action. Additionally, further research is needed to optimize the synthesis and purification methods of DMPEA and to develop more stable analogs for use in experiments.

Synthesis Methods

DMPEA can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction with N-bromosuccinimide and then reductive amination with benzylamine. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

DMPEA has been studied for its potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of depression, anxiety, and other mental health disorders. DMPEA has also been studied for its potential use as a tool in neuroscience research to study the serotonin receptor and its role in various physiological and pathological conditions.

properties

IUPAC Name

3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-18-11-10-16(14-19(18)25-2)20(23)22-15-21(12-6-7-13-21)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXBUSNTBCDCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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